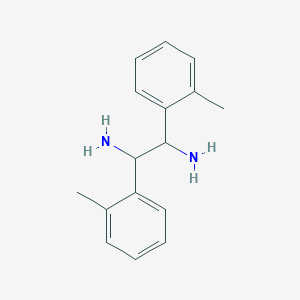

1,2-Ethanediamine, 1,2-bis(2-methylphenyl)-

CAS No.: 143740-06-1

Cat. No.: VC16788408

Molecular Formula: C16H20N2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 143740-06-1 |

|---|---|

| Molecular Formula | C16H20N2 |

| Molecular Weight | 240.34 g/mol |

| IUPAC Name | 1,2-bis(2-methylphenyl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C16H20N2/c1-11-7-3-5-9-13(11)15(17)16(18)14-10-6-4-8-12(14)2/h3-10,15-16H,17-18H2,1-2H3 |

| Standard InChI Key | HKBNVGISGVWESI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C(C(C2=CC=CC=C2C)N)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 1,2-Ethanediamine, N1,N2-dimethyl-1,2-bis(2-methylphenyl)-, (1R,2R)-, highlights its stereochemistry, with the (1R,2R) configuration conferring chirality. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 2055363-47-6 |

| Molecular Formula | |

| Molecular Weight | 268.4 g/mol |

| MDL Number | MFCD34597840 |

The structure consists of a central ethanediamine group flanked by two 2-methylphenyl (o-tolyl) groups, each bonded to a methyl-substituted nitrogen atom . This arrangement creates a sterically hindered environment, making it suitable for chiral induction in catalytic systems.

Stereochemical Considerations

The (1R,2R) enantiomer is preferentially synthesized due to its utility in asymmetric catalysis. Nuclear magnetic resonance (NMR) and X-ray crystallography of analogous compounds, such as ethylene diamine-N,N′-bis(ortho-hydroxyphenylacetic) acid, confirm that ortho-substituted aromatic groups enforce rigid conformations, enhancing enantioselectivity .

Synthesis and Manufacturing

Industrial Production Methods

While no direct synthesis protocol for 1,2-Ethanediamine, 1,2-bis(2-methylphenyl)- is disclosed in public literature, analogous routes for ethylene diamine derivatives provide insight. A patented method for ethylene diamine-N,N′-bis(ortho-hydroxyphenylacetic) acid involves:

-

Reactants: Phenol derivatives, glyoxylic acid, and ethylene diamine.

-

Conditions: 60–100°C in aromatic non-polar solvents (e.g., toluene) with inorganic bases (e.g., KOH) and zinc-based catalysts .

-

Mechanism: Condensation of glyoxylic acid with phenol derivatives, followed by imine formation with ethylene diamine.

Adapting this method, substituting phenol with 2-methylphenol (o-cresol) and employing stereoselective catalysts could yield the target compound. Reductive amination of 1,2-bis(2-methylphenyl)ethane-1,2-dione (CAS 2048-07-9) with methylamine is another plausible route, though experimental validation is required.

| Supplier | Location | Contact |

|---|---|---|

| Wuhan Fortuna Chemical Co., Ltd. | China | +8618007136271 |

| Shanghai Anyinuo Biomedical Technology | China | 021-34625901 |

| Shaoxing Zejun Pharmaceuticals Co., Ltd. | China | 0575-82126188 |

These suppliers offer the compound at laboratory and bulk scales, with purity levels exceeding 95% .

Physicochemical Properties

Predicted Properties

While experimental data on melting/boiling points and solubility are unavailable, comparisons to structural analogs suggest:

-

Solubility: Limited water solubility due to hydrophobic o-tolyl groups; soluble in polar aprotic solvents (e.g., DMF, DMSO).

-

Stability: Air-stable under ambient conditions but may oxidize in acidic environments.

Spectroscopic Data

-

IR Spectroscopy: Expected N-H stretches (~3300 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹).

-

NMR: Distinct splitting patterns for diastereotopic methyl groups on the ethanediamine backbone .

Applications and Industrial Relevance

Asymmetric Catalysis

The compound’s chiral centers and rigid structure make it a candidate for ligand design in transition-metal catalysis. For example, rhodium complexes of similar diamines enantioselectively hydrogenate ketones with >90% ee .

Pharmaceutical Intermediates

Diamines with aromatic substituents are precursors to bioactive molecules. N,N′-Dibenzylethylenediamine (CAS 140-28-3), a structural analog, is used in prolonged-release formulations of antibiotics .

Chelation Chemistry

Ethylene diamine derivatives are known iron chelators in agricultural formulations to combat chlorosis . The methylphenyl variant may exhibit enhanced lipid solubility for soil penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume